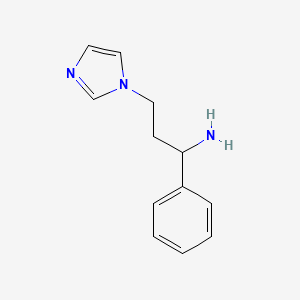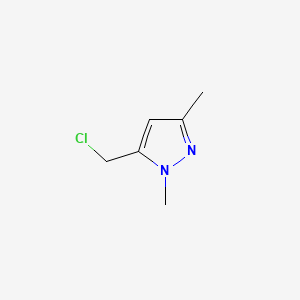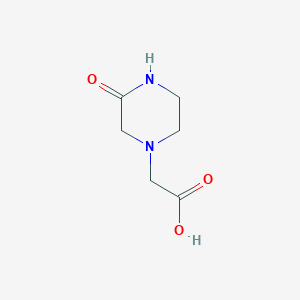
Isooctadecanoic acid, ester with 1,2,3-propanetriol
Vue d'ensemble
Description
Isooctadecanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl isostearate, is a non-ionic surfactant commonly used in various industrial and cosmetic applications. This compound is formed by the esterification of isooctadecanoic acid with 1,2,3-propanetriol (glycerol). It is known for its emollient properties and is widely used in formulations for skincare products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isooctadecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between isooctadecanoic acid and glycerol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of isooctadecanoic acid and glycerol into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature, and the water formed is removed using a distillation column. The final product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctadecanoic acid, ester with 1,2,3-propanetriol primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and glycerol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), temperature around 100°C.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature around 60-80°C.
Major Products Formed
Hydrolysis: Isooctadecanoic acid and glycerol.
Transesterification: Different esters depending on the alcohol used (e.g., methyl isooctadecanoate, ethyl isooctadecanoate).
Applications De Recherche Scientifique
Isooctadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery systems.
Medicine: Utilized in the formulation of topical creams and ointments due to its emollient properties.
Industry: Widely used in the cosmetic industry for the production of skincare products, lotions, and creams.
Mécanisme D'action
The mechanism of action of isooctadecanoic acid, ester with 1,2,3-propanetriol is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with lipid bilayers, enhancing the permeability and delivery of active ingredients. The molecular targets and pathways involved include interactions with cell membranes and lipid metabolism pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl stearate: Similar ester formed from stearic acid and glycerol.
Glyceryl oleate: Ester formed from oleic acid and glycerol.
Glyceryl palmitate: Ester formed from palmitic acid and glycerol.
Uniqueness
Isooctadecanoic acid, ester with 1,2,3-propanetriol is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its linear counterparts. This branching results in a lower melting point and different solubility characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .
Propriétés
IUPAC Name |
16-methylheptadecanoic acid;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C3H8O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4-1-3(6)2-5/h17H,3-16H2,1-2H3,(H,19,20);3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULQAGPYFSUFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210245 | |
| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61332-02-3 | |
| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061332023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)


